Chloramphenicole sodium succinate Chloramphenicole sodium succinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17952987
InChI: InChI=1S/2C11H12Cl2N2O5.C4H6O4.2Na/c2*12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;5-3(6)1-2-4(7)8;;/h2*1-4,8-10,16-17H,5H2,(H,14,18);1-2H2,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/t2*8-,9-;;;/m11.../s1
SMILES:
Molecular Formula: C26H28Cl4N4Na2O14
Molecular Weight: 808.3 g/mol

Chloramphenicole sodium succinate

CAS No.:

Cat. No.: VC17952987

Molecular Formula: C26H28Cl4N4Na2O14

Molecular Weight: 808.3 g/mol

* For research use only. Not for human or veterinary use.

Chloramphenicole sodium succinate -

Specification

Molecular Formula C26H28Cl4N4Na2O14
Molecular Weight 808.3 g/mol
IUPAC Name disodium;butanedioate;2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Standard InChI InChI=1S/2C11H12Cl2N2O5.C4H6O4.2Na/c2*12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;5-3(6)1-2-4(7)8;;/h2*1-4,8-10,16-17H,5H2,(H,14,18);1-2H2,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/t2*8-,9-;;;/m11.../s1
Standard InChI Key FMIVQHOBTFXMTG-BLRJFKRLSA-L
Isomeric SMILES C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Canonical SMILES C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Introduction

Chemical and Structural Properties

Molecular Characteristics

Chloramphenicol sodium succinate (CAS 3544-94-3) is the water-soluble sodium salt of chloramphenicol succinate, engineered to enhance intravenous delivery. The parent compound, chloramphenicol, is a nitrobenzene derivative with a molecular formula of C11H12Cl2N2O5C_{11}H_{12}Cl_2N_2O_5, while the succinate ester increases solubility for parenteral administration . Hydrolysis in vivo releases active chloramphenicol, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number3544-94-3
Molecular FormulaC15H16Cl2N2NaO8C_{15}H_{16}Cl_2N_2NaO_8
Molecular Weight445.19 g/mol
SolubilityFreely soluble in water
Protein Binding57–92%

Mechanism of Action and Antimicrobial Spectrum

Ribosomal Inhibition

Chloramphenicol exerts bacteriostatic effects by reversibly binding to the 23S rRNA of the 50S ribosomal subunit, preventing peptide bond formation . Structural studies indicate interactions with nucleotides A2451 and A2452 in Escherichia coli, disrupting translocation during translation . This mechanism grants activity against Gram-positive, Gram-negative, and anaerobic bacteria, including Salmonella typhi, Haemophilus influenzae, and Bacteroides fragilis .

Table 2: Spectrum of Activity

Bacterial ClassRepresentative Pathogens
Gram-positiveStreptococcus pneumoniae
Gram-negativeNeisseria meningitidis
AnaerobesClostridium perfringens

Pharmacokinetics and Metabolism

Prodrug Activation and Clearance

Following intravenous administration, chloramphenicol sodium succinate undergoes rapid hydrolysis to chloramphenicol, achieving peak plasma concentrations within 1–3 hours . The volume of distribution ranges widely (0.2–3.1 L/kg), with 57–92% protein binding . Hepatic metabolism via glucuronidation produces inactive metabolites, while 30–80% is excreted renally as unchanged prodrug and 10% as active drug . Patients with hepatic or renal impairment require dose adjustments due to prolonged half-life (0.6–2.7 hours) .

Table 3: Pharmacokinetic Parameters

ParameterValue
Bioavailability (IV)100%
Half-life0.6–2.7 hours
Renal Clearance222–260 mL/min (normal)
Hepatic MetabolismExtensive glucuronidation

Clinical Indications and Therapeutic Use

Reserved for Severe Infections

Chloramphenicol sodium succinate is restricted to life-threatening infections where safer alternatives fail. Approved indications include typhoid fever, bacterial meningitis, and rickettsial infections . Its penetration into cerebrospinal fluid (30–50% of plasma levels) makes it valuable for meningeal infections .

Table 4: Approved Indications

Infection TypePathogen
Typhoid feverSalmonella typhi
Bacterial meningitisH. influenzae
Rocky Mountain spotted feverRickettsia rickettsii

Adverse Effects and Risk Management

Hematologic Toxicity

The most severe adverse effect is dose-independent aplastic anemia, occurring in 1:24,000–1:40,000 patients, with 70% mortality . Mechanisms involve mitochondrial DNA inhibition in hematopoietic stem cells, leading to irreversible bone marrow suppression . Early signs include leukopenia, reticulocytopenia, and granulocytopenia, necessitating weekly blood monitoring during therapy .

Table 5: Adverse Effect Profile

Toxicity TypeIncidence
Aplastic anemia1:24,000–1:40,000
Gray baby syndromeNeonates (dose-dependent)
Optic neuritisRare (<0.1%)
Interacting DrugEffect
Phenobarbital↓ Chloramphenicol levels
Warfarin↑ Anticoagulant effect
SulfonylureasHypoglycemia risk
HazardPrecaution
Skin irritationWear nitrile gloves
Eye damageUse safety goggles
Inhalation riskUse in ventilated area

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator